molecular formula C15H18N4O4S B6561398 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 921503-04-0

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No. B6561398
CAS RN: 921503-04-0
M. Wt: 350.4 g/mol
InChI Key: PJGKUFBAQRLGJZ-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole derivatives can be synthesized from amides, carboxylic acids, acyl halides, and acid anhydrides .


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms . It also has a sulfanyl group attached to the imidazole ring and a carbamoylmethyl group at the 1-position of the imidazole ring.


Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, they can be hydrolyzed under acidic or basic conditions .

Future Directions

The development of new imidazole derivatives is an active area of research due to their broad range of chemical and biological properties . They are being explored for their potential in drug discovery, biochemistry, and molecular biology.

Mechanism of Action

properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-23-12-4-2-3-10(5-12)18-14(22)9-24-15-17-6-11(8-20)19(15)7-13(16)21/h2-6,20H,7-9H2,1H3,(H2,16,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGKUFBAQRLGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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